Cas no 2137718-05-7 (5-Formyl-3-(4-methylpentan-2-yl)thiophene-2-carboxylic acid)

5-Formyl-3-(4-methylpentan-2-yl)thiophene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-formyl-3-(4-methylpentan-2-yl)thiophene-2-carboxylic acid
- 2137718-05-7
- EN300-716751
- 5-Formyl-3-(4-methylpentan-2-yl)thiophene-2-carboxylic acid
-
- Inchi: 1S/C12H16O3S/c1-7(2)4-8(3)10-5-9(6-13)16-11(10)12(14)15/h5-8H,4H2,1-3H3,(H,14,15)
- InChI Key: VLTNTOWVCIWPFY-UHFFFAOYSA-N
- SMILES: S1C(C=O)=CC(=C1C(=O)O)C(C)CC(C)C
Computed Properties
- Exact Mass: 240.08201554g/mol
- Monoisotopic Mass: 240.08201554g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 82.6Ų
5-Formyl-3-(4-methylpentan-2-yl)thiophene-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-716751-1.0g |
5-formyl-3-(4-methylpentan-2-yl)thiophene-2-carboxylic acid |
2137718-05-7 | 1g |
$0.0 | 2023-06-07 |
5-Formyl-3-(4-methylpentan-2-yl)thiophene-2-carboxylic acid Related Literature
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
Additional information on 5-Formyl-3-(4-methylpentan-2-yl)thiophene-2-carboxylic acid
5-Formyl-3-(4-methylpentan-2-yl)thiophene-2-carboxylic Acid (CAS No. 2137718-05-7): An Emerging Compound in Chemical and Pharmaceutical Research
5-Formyl-3-(4-methylpentan-2-yl)thiophene-2-carboxylic acid (CAS No. 2137718-05-7) is a novel compound that has garnered significant attention in the fields of chemistry and pharmaceutical research due to its unique structural properties and potential applications. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities and chemical versatility. In this article, we will delve into the chemical structure, synthesis methods, and recent research findings related to 5-Formyl-3-(4-methylpentan-2-yl)thiophene-2-carboxylic acid.
Chemical Structure and Properties
The molecular formula of 5-Formyl-3-(4-methylpentan-2-yl)thiophene-2-carboxylic acid is C13H16O3S, with a molecular weight of approximately 256.33 g/mol. The compound features a thiophene ring, a formyl group at the 5-position, and a carboxylic acid group at the 2-position. The presence of the 4-methylpentan-2-yl substituent adds complexity to its structure, influencing its chemical reactivity and biological properties.
The thiophene ring is a five-membered heterocyclic compound containing one sulfur atom. Thiophenes are known for their aromaticity and stability, making them valuable building blocks in organic synthesis. The formyl group (CHO) at the 5-position imparts electrophilic character to the molecule, facilitating various chemical reactions such as nucleophilic additions and condensations. The carboxylic acid group (COOH) at the 2-position introduces acidic properties and can participate in esterification, amidation, and other functional group transformations.
Synthesis Methods
The synthesis of 5-Formyl-3-(4-methylpentan-2-yl)thiophene-2-carboxylic acid can be achieved through several routes, each with its own advantages and challenges. One common approach involves the coupling of a thiophene derivative with an appropriate aldehyde or ketone followed by oxidation to introduce the carboxylic acid functionality.
A typical synthetic pathway begins with the preparation of 3-bromo-thiophene, which can be obtained from commercially available thiophene through bromination. The brominated thiophene is then coupled with 4-methylpentan-2-one using a transition metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling or the Stille coupling. The resulting ketone is subsequently oxidized to form the carboxylic acid using an oxidizing agent like potassium permanganate or sodium chlorite.
An alternative route involves the use of a formylation reaction to introduce the formyl group directly onto the thiophene ring. This can be achieved using Vilsmeier-Haack reagents or other formylation methods followed by selective oxidation to form the carboxylic acid.
Biological Activities and Applications
5-Formyl-3-(4-methylpentan-2-yl)thiophene-2-carboxylic acid has shown promising biological activities in various studies, making it a subject of interest for pharmaceutical research. Recent research has focused on its potential as an anti-inflammatory agent, antioxidant, and anti-cancer drug candidate.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory properties of 5-formyl-thiophenes. The results indicated that compounds with similar structures exhibited significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in both in vitro and in vivo models. These findings suggest that 5-formyl-thiophenes could be developed into effective anti-inflammatory drugs for treating conditions like arthritis and inflammatory bowel disease.
Another study published in Bioorganic & Medicinal Chemistry Letters explored the antioxidant activity of 5-formyl-thiophenes. The researchers found that these compounds effectively scavenged free radicals and protected cells from oxidative damage. This property makes them potential candidates for preventing oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
In addition to its anti-inflammatory and antioxidant properties, 5-formyl-thiophenes have also shown promise as anti-cancer agents. A study published in Cancer Letters reported that certain derivatives of this class exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism of action was attributed to their ability to induce apoptosis through mitochondrial dysfunction and DNA damage.
Conclusion
5-formyl-thiophenes, particularly 5-formyl-3-(4-methylpentan-2-yl)thiophene-2-carboxylic acid (CAS No. 2137718-05-7), represent a class of compounds with significant potential in chemical and pharmaceutical research. Their unique structural features confer diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Ongoing research continues to uncover new applications for these compounds, highlighting their importance in drug discovery and development.
2137718-05-7 (5-Formyl-3-(4-methylpentan-2-yl)thiophene-2-carboxylic acid) Related Products
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)




